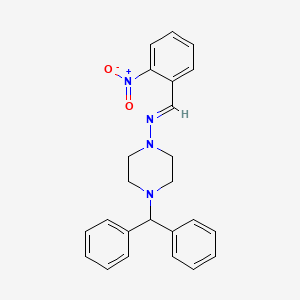

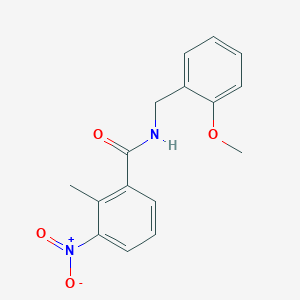

![molecular formula C11H12N4OS2 B5517813 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517813.png)

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide often involves electrophilic building blocks and the formation of ring-annulated products. For instance, the synthesis of fused thiazolo[3,2-a]pyrimidinones uses N-aryl-2-chloroacetamides as doubly electrophilic components, showcasing a method that might be relevant for synthesizing the title compound through elimination reactions and ring closure mechanisms, producing acceptable yields and confirmed by analytical and spectral studies (Janardhan et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds structurally related to 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide has been characterized through various techniques, including NMR, IR, ESI-MS, elemental analysis, and X-ray single-crystal diffraction. These methods confirm the planarity and coplanarity of specific moieties within the molecules and help in understanding the spatial arrangement of atoms which is crucial for the compound's reactivity and interaction with biological targets (Liang, 2014).

Chemical Reactions and Properties

Compounds with similar core structures undergo various chemical reactions, including condensation, cyclization, and reactions with electrophiles and nucleophiles. These reactions expand the chemical versatility of the compound, enabling the synthesis of derivatives with potential biological activities. For example, the reaction of dimethyl acetone-1,3-dicarboxylate leads to the synthesis of derivatives through transformations involving thiazole and pyrimidine moieties (Žugelj et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are essential for their application in synthesis and pharmaceutical formulation. X-ray crystallography reveals the crystalline structure and molecular conformation, which are critical for understanding the compound's stability and reactivity. The crystal structures of related compounds show significant non-covalent interactions, such as hydrogen bonding, which influence their physical properties (Subasri et al., 2017).

Wissenschaftliche Forschungsanwendungen

CDK Inhibition and Anticancer Activity

2-Anilino-4-(thiazol-5-yl)pyrimidine derivatives, closely related to the compound , have shown promise as inhibitors of cyclin-dependent kinase-2 (CDK2). These derivatives have demonstrated significant potential in anticancer therapy due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The synthesis and structure-activity relationships (SARs) of these compounds highlight their biochemical interactions and potential as therapeutic agents (Wang et al., 2004).

Antifungal Properties

Compounds structurally similar to 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide have been synthesized and tested for their antifungal properties. Studies have found that certain derivatives display effective antifungal activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential applications in treating fungal infections (Jafar et al., 2017).

Anticonvulsant Effects

Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which are structurally related to the compound, has revealed potential anticonvulsant properties. These compounds have shown moderate effectiveness in preventing seizures in animal models, indicating a possibility for development into anticonvulsant medications (Severina et al., 2020).

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

In synthetic chemistry, compounds like 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide are used as building blocks for the formation of more complex structures, such as fused thiazolo[3,2-a]pyrimidinones. These structures have various applications in pharmaceutical and material sciences (Janardhan et al., 2014).

Development of Antimicrobial Agents

Some derivatives of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide have been explored for their antimicrobial properties. These compounds have been found to exhibit promising activity against various microbial strains, suggesting their potential in developing new antimicrobial drugs (Bondock et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS2/c1-7-5-8(2)14-11(13-7)18-6-9(16)15-10-12-3-4-17-10/h3-5H,6H2,1-2H3,(H,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMHGKCYZHHFBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49726375 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

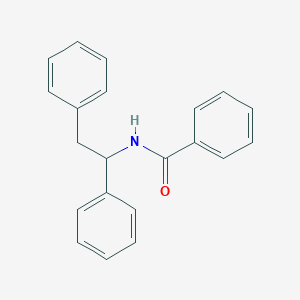

![N-(3,5-difluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5517741.png)

![5-(phenoxymethyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5517748.png)

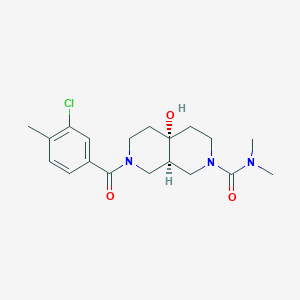

![N-(3-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5517754.png)

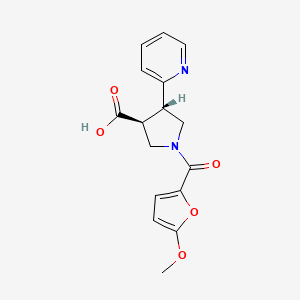

![2-cyclopropyl-9-[(4-fluoro-2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517761.png)

![N-(3-acetylphenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517768.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5517786.png)

![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B5517802.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5517810.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5517818.png)